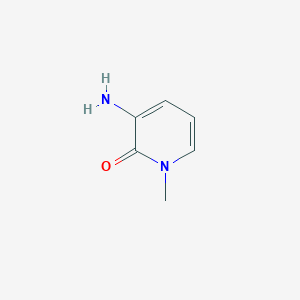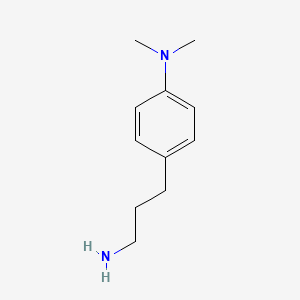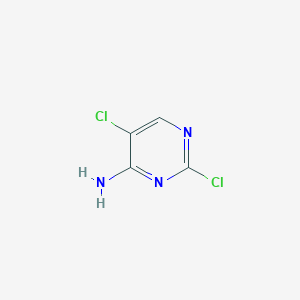
N-(4-aminophényl)-2-chloro-N-méthylacétamide
Vue d'ensemble
Description
The compound "N-(4-aminophenyl)-2-chloro-N-methylAcetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl functional group attached to a nitrogen atom. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in several studies. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation, esterification, and ester interchange steps using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol . The process achieved high yields for each step, with a total yield of 88.0%. Similarly, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides was reported, starting from chiral amino acids and introducing various alkyl and aryl substituents . These methods provide insights into the potential synthetic routes that could be adapted for the synthesis of "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied using spectroscopic methods. For example, the structural, vibrational, and quantum chemical properties of N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide were investigated using Fourier transform infrared (FTIR) and FT-Raman spectra, as well as ab initio and DFT studies . These studies help in understanding the influence of substituents on the amide group and can be applied to analyze the molecular structure of "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Chemical Reactions Analysis
The chemical reactivity of acetamide compounds can be inferred from the synthesis and characterization of related compounds. For instance, the synthesis of 4-Choloro-2-hydroxyacetophenone involved acetylation, methylation, and Fries rearrangement, followed by deacetylation and diazotization . These reactions highlight the potential chemical transformations that acetamide derivatives can undergo, which may also be relevant for "N-(4-aminophenyl)-2-chloro-N-methylAcetamide."
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The spectroscopic analysis, including IR and MS, provides information on the characteristic peaks and helps in the identification of the molecular structure . Additionally, the study of hydrogen bonds in substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides using variable temperature NMR experiments and X-ray crystallography can shed light on the intermolecular interactions that may be present in "N-(4-aminophenyl)-2-chloro-N-methylAcetamide" .
Applications De Recherche Scientifique
Systèmes de libération de médicaments sensibles aux stimuli
Le composé apparenté, le poly (N-(4-aminophényl) méthacrylamide), a été utilisé dans le développement de systèmes de libération de médicaments sensibles aux stimuli. Ces systèmes peuvent contrôler la libération de médicaments en réponse à des stimuli spécifiques, tels que les variations de pH, de température ou de lumière, ce qui est crucial pour la délivrance ciblée de médicaments .
Nanotechnologie
Les dérivés de l'aniline et du thiophène ont été étudiés pour leur utilisation dans des applications de nanotechnologie, notamment le développement de cellules solaires organiques. Le composé en question peut contribuer à la recherche dans ce domaine en fournissant une base pour la conception de nouveaux semi-conducteurs organiques.
Ingénierie biomédicale
Les propriétés mécaniques des matériaux dérivés de composés similaires, telles que la résistance à la traction, le module d'Young et la ténacité, présentent un intérêt en ingénierie biomédicale. Ces propriétés sont essentielles pour le développement de dispositifs et d'implants biomédicaux durables et fiables .
Mécanisme D'action
Target of Action
Similar compounds have been found to have antimicrobial activity
Mode of Action
Similar compounds have been found to exhibit membrane perturbing and intracellular modes of action . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might interact with its targets by disrupting cell membranes and interfering with intracellular processes.
Biochemical Pathways
Similar compounds have been found to affect the dna of microbial cells . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also interfere with DNA synthesis or function, leading to downstream effects such as inhibition of cell replication.
Pharmacokinetics
Similar compounds have been found to have low metabolic stability . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also have low metabolic stability, which could impact its bioavailability.
Result of Action
Similar compounds have been found to cause significant apoptotic death in certain cell lines . This suggests that N-(4-aminophenyl)-2-chloro-N-methylAcetamide might also induce apoptosis in targeted cells.
Action Environment
Similar compounds have been found to be influenced by heavy metals present in the organisms . This suggests that environmental factors such as the presence of heavy metals might also influence the action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide.
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
N-(4-aminophenyl)-2-chloro-N-methylAcetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with amine and amide functional groups, which are crucial in protein folding and enzyme activity . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which can influence the compound’s stability and reactivity in biological systems.
Cellular Effects
N-(4-aminophenyl)-2-chloro-N-methylAcetamide affects various types of cells and cellular processes. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can alter the activity of certain signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it may impact the expression of genes involved in metabolic pathways, thereby affecting cellular energy production and utilization.
Molecular Mechanism
The molecular mechanism of action of N-(4-aminophenyl)-2-chloro-N-methylAcetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It can bind to specific enzymes, altering their activity and thus influencing metabolic pathways. Furthermore, it may interact with DNA or RNA, leading to changes in gene expression that can affect cellular function and behavior.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it can remain stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in cumulative effects on cells, including alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of N-(4-aminophenyl)-2-chloro-N-methylAcetamide vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . Threshold effects have been observed, where a specific dosage level is required to achieve a noticeable impact on cellular function. High doses may lead to toxicity, affecting vital organs and systems in the body.
Metabolic Pathways
N-(4-aminophenyl)-2-chloro-N-methylAcetamide is involved in several metabolic pathways, interacting with various enzymes and cofactors . It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound may be metabolized through pathways involving oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that can have distinct biological activities.
Transport and Distribution
Within cells and tissues, N-(4-aminophenyl)-2-chloro-N-methylAcetamide is transported and distributed through specific mechanisms . It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of N-(4-aminophenyl)-2-chloro-N-methylAcetamide is crucial for its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
Propriétés
IUPAC Name |
N-(4-aminophenyl)-2-chloro-N-methylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c1-12(9(13)6-10)8-4-2-7(11)3-5-8/h2-5H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIHSYGISQYKFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



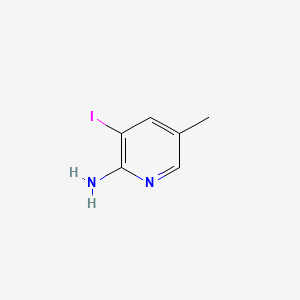



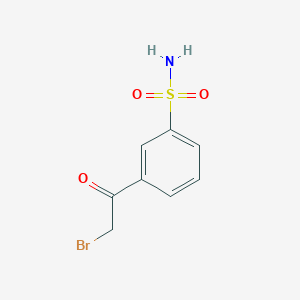
![3-(Methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B1286436.png)

![3-bromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1286446.png)
